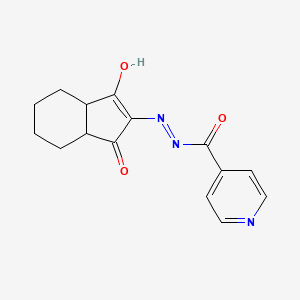![molecular formula C8H13N3O2 B12355481 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12355481.png)
2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is a chemical compound with the molecular formula C8H13N3O2. This compound is characterized by the presence of a pyrrolidine ring substituted with a methoxy group and an oxadiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole involves several steps. One common method starts with the preparation of 4-methyl-2-cyanopiperidine, which undergoes hydrolysis to form 4-methyl-2-piperidinecarboxylic acid hydrochloride. This intermediate is then esterified using ethyl alcohol to produce 4-methyl-2-ethyl nipecotate hydrochloride. The final step involves the reaction of this intermediate with L-tartaric acid to obtain the target compound .
Analyse Chemischer Reaktionen
2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential effects on neuronal apoptosis and its role in reducing cell death in models of epilepsy . In medicine, it is being explored for its potential therapeutic applications, including its ability to modulate specific molecular pathways . Additionally, it has industrial applications in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to upregulate microRNA-128, which plays a role in reducing neuronal apoptosis . This compound may also inhibit certain enzymes involved in lipid synthesis, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole can be compared with other similar compounds, such as (2R,3S,4R,5R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol and (2R,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of a pyrrolidine ring and an oxadiazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H13N3O2 |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O2/c1-5-10-11-8(13-5)7-3-6(12-2)4-9-7/h6-7,9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
WDJBINOWWIXZQF-RNFRBKRXSA-N |
Isomerische SMILES |
CC1=NN=C(O1)[C@H]2C[C@H](CN2)OC |
Kanonische SMILES |
CC1=NN=C(O1)C2CC(CN2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7a-Dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12355408.png)


![5-Chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12355423.png)
![5-[3-Amino-5-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-3-one](/img/structure/B12355438.png)

![1-Pyrrolidinyloxy, 2,2,5,5-tetramethyl-3,4-bis[[(methylsulfonyl)thio]methyl]-, (3R,4R)-rel-(9CI)](/img/structure/B12355442.png)
![3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12355460.png)

![Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate](/img/structure/B12355488.png)

![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hydrobromide](/img/structure/B12355491.png)

